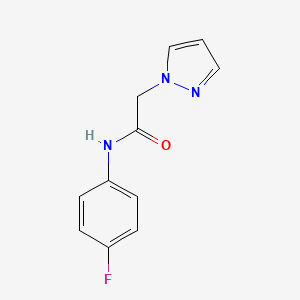![molecular formula C18H18N2O3 B7460329 Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate, also known as EPM, is a chemical compound that has gained attention for its potential therapeutic applications. EPM is a benzimidazole derivative that has been synthesized through a variety of methods. In
Mécanisme D'action
The mechanism of action of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate is not fully understood. However, studies have suggested that Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has also been shown to disrupt the cell membrane of Candida albicans, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been shown to have low toxicity in vitro and in vivo studies. In animal studies, Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been shown to have no significant adverse effects on body weight, organ weight, or hematological parameters. Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has also been shown to have no significant effects on liver and kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate is its low toxicity, which makes it a potential candidate for further preclinical studies. However, Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has limited solubility in water, which may limit its use in certain experiments. Additionally, Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Orientations Futures
For research on Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate include further preclinical studies to evaluate its potential as a therapeutic agent for cancer, fungal, and viral infections. Additionally, studies on the pharmacokinetics and pharmacodynamics of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate may provide valuable information for its potential use in humans. Further research on the mechanism of action of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate may also provide insights into its potential therapeutic applications.
Méthodes De Synthèse
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been synthesized through a variety of methods, including the reaction of 2-aminobenzimidazole with 2-chloromethylphenyl ether, followed by esterification with ethyl chloroacetate. Another method involves the reaction of 2-aminobenzimidazole with 2-(chloromethyl)phenoxymethanol, followed by esterification with ethyl chloroacetate. Both methods have resulted in high yields of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate.
Applications De Recherche Scientifique
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been studied for its potential therapeutic applications, including its anticancer, antifungal, and antiviral properties. In vitro studies have shown that Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has also been shown to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
Propriétés
IUPAC Name |
ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-18(21)12-20-16-11-7-6-10-15(16)19-17(20)13-23-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUDUQPMEZCPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)


